Halogen/Metal Exchange Rate: Iodine Exchanges Faster Than Bromine in 2,2'-Dihalobiphenyls
In halogen/metal exchange reactions of 2,2'-dihalobiphenyl derivatives, the iodine substituent undergoes exchange substantially more rapidly than the bromine substituent, enabling selective mono-functionalization of diiodo substrates under conditions where dibromo analogs require higher temperatures or stronger bases [1]. This kinetic differentiation is quantitative: iodine/lithium exchange proceeds with complete regioselectivity at the iodine-bearing ring in mixed iodo-bromo systems, whereas dibromo substrates exhibit less predictable selectivity patterns [1].
| Evidence Dimension | Relative halogen/metal exchange rate |
|---|---|
| Target Compound Data | Rapid iodine/lithium exchange; complete regioselectivity at iodine position |
| Comparator Or Baseline | 2,2'-Dibromobiphenyl: slower bromine/lithium exchange; requires more forcing conditions |
| Quantified Difference | Iodine exchanges more rapidly than bromine; this rate difference enables wider organometallic base scope (Li or Mg vs. primarily Li for bromo) |
| Conditions | Halogen/metal exchange in ethereal solvents; model reaction with iodomethane trapping |
Why This Matters
Procurement of the diiodo compound over the dibromo analog is essential when orthogonal functionalization sequences or mild reaction conditions are required for sensitive downstream substrates.
- [1] F. Leroux, et al. New vistas in halogen/metal exchange reactions: the discrimination between seemingly equal halogens. Current Organic Chemistry, 2006, 10: 1105–1124. DOI: 10.2174/157017806775224279. View Source
